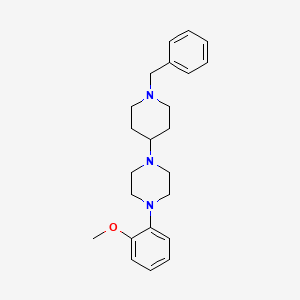

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine

Übersicht

Beschreibung

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C23H31N3O and its molecular weight is 365.521. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Central Nervous System Agents

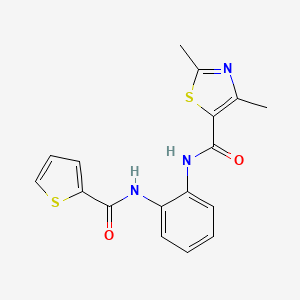

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine and its analogs have been studied for their potential as central nervous system agents. Research has demonstrated that certain piperazine derivatives can act as potent antagonists at presynaptic and postsynaptic 5-HT1A receptors, although not selectively for 5-HT1A versus alpha 1 receptors (Mokrosz et al., 1994).

Bioactivities of Piperazine Derivatives

New Mannich bases, including 1-(2-methoxyphenyl)piperazine derivatives, have been synthesized and evaluated for their cytotoxic/anticancer and CA inhibitory effects. Some derivatives showed high potency in inhibitory experiments toward human carbonic anhydrase I and II (Gul et al., 2019).

Tocolytic Activity

Research on the compound 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC) has shown significant inhibition of oxytocin and acetylcholine induced contractions of uterine smooth muscle in non-pregnant rats, suggesting a potential tocolytic activity (Lucky & Omonkhelin, 2009).

Dopaminergic Ligands

Research involving the synthesis of 1-(2-methoxyphenyl)piperazine derivatives aimed to use them as probes for mapping the dopamine D2 receptor. Among these compounds, some showed significant affinity for the D2 receptor in vitro competitive displacement assays (Penjišević et al., 2016).

5-HT1A/D-2 Activity

Studies on arylpiperazines containing a terminal dihydronaphthalene fragment showed mixed serotonergic and dopaminergic activity. Some compounds demonstrated high nanomolar affinity for 5-HT1A and moderate affinity for D-2 receptors (Perrone et al., 1994).

Fluorescent Ligands for 5-HT1A Receptors

Long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized. They showed high 5-HT1A receptor affinity and promising fluorescence properties, which could be useful for visualizing these receptors in cells (Lacivita et al., 2009).

PET Radioligands for Imaging of 5-HT1AR

Carbon-11-labeled arylpiperazinylthioalkyl derivatives were developed for potential use as PET radioligands for imaging 5-HT1A receptors. These compounds were characterized by their radiochemical yields, purity, and specific activity (Gao et al., 2012).

Dual Action Antidepressants

New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized with dual activity at 5-HT1A serotonin receptors and serotonin transporter, suggesting their potential as antidepressant drugs (Martínez et al., 2001).

Anti-Bone Cancer Activity and Molecular Docking

A heterocyclic compound containing a 1-(2-methoxyphenyl)piperazine moiety was synthesized and evaluated for its anti-bone cancer activity. Molecular docking studies were conducted to investigate its potential antiviral activity (Lv et al., 2019).

High-Affinity 5-HT1A Serotonin Ligands

A series of 4-substituted 1-arylpiperazines, including those with a 2-methoxyphenyl component, were developed to target high affinity for 5-HT1A serotonin receptors. Some compounds in this series displayed significant affinity for these receptors (Glennon et al., 1988).

Eigenschaften

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O/c1-27-23-10-6-5-9-22(23)26-17-15-25(16-18-26)21-11-13-24(14-12-21)19-20-7-3-2-4-8-20/h2-10,21H,11-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFLVFDGUHOEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2525340.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525341.png)

![(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2525345.png)

![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)

![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)

![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)